7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate
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Overview
Description
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate is a chemical compound with the molecular formula C10H11NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the use of enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate involves its interaction with specific molecular targets and pathways. As a potential HDAC inhibitor, it can modulate the acetylation status of histones, thereby affecting gene expression . Additionally, its role as a PD-1/PD-L1 inhibitor involves blocking the interaction between these proteins, which can enhance the immune response against cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): A constrained analog of phenylalanine (Phe) and a core structural element in several peptide-based drugs.
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A possible HDAC inhibitor used in the design of boronic acid-based autotaxin inhibitors.
Uniqueness
Its ability to act as both an HDAC inhibitor and a PD-1/PD-L1 inhibitor highlights its versatility and significance in medicinal chemistry .
Properties
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.2H2O/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8;;/h1-3,9,11-12H,4-5H2,(H,13,14);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVRJFEKNLUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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